DREADD agonist 21 dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DREADD agonist 21, also known as Compound 21 or C21, is a synthetic compound used for selective activation of hM3Dq (excitatory) and hM4Di (inhibitory) DREADDs (Designer Receptor Exclusively Activated by Designer Drugs) derived from the human muscarinic acetylcholine M3 (hM3) receptor . It is an effective agonist for muscarinic-based DREADDs in vitro and in vivo . It has excellent bioavailability, pharmacokinetic properties, and brain penetrability .
Molecular Structure Analysis
The chemical name of DREADD agonist 21 is 11-(1-Piperazinyl)-5H-dibenzo[b,e][1,4]diazepine dihydrochloride . Its molecular formula is C17H18N4.2HCl and the molecular weight is 351.27 .Physical and Chemical Properties Analysis
DREADD agonist 21 is a water-soluble compound . It has a molecular weight of 351.27 . .Applications De Recherche Scientifique
Chemogenetic Ligands for Translational Neurotheranostics
DREADD agonist 21 (C21) is noted for its role in chemogenetic technology, particularly in manipulating neuronal activity in animals and its potential in precision medicine-based clinical theranostics. C21 was developed to overcome limitations of previous DREADD ligands, aiming for better brain penetration and in vivo DREADD occupancy. It has been found to exhibit high in vivo DREADD potency, enabling noninvasive and longitudinal neuronal projection mapping and potential neurotheranostic applications (Bonaventura et al., 2018).
Muscarinic-Based DREADD Activation in Mice and Monkeys
C21 is effective for activating muscarinic-based DREADDs in vitro and in vivo, with excellent bioavailability, pharmacokinetic properties, and brain penetrability. Its activation of hM3Dq and hM4Di in vivo can modulate bidirectional feeding in defined circuits in mice, indicating its usefulness as an alternative to other DREADD ligands in studies where metabolic conversion to active metabolites is a concern (Thompson et al., 2018).
Evaluation in Rodents
In a study focusing on the chronic systemic injection of C21 in male non-DREADD-expressing mice, it was found that chronic injections of C21, similar to CNO, largely lack behavioral effects. This insight is crucial for behavioral neuroscientists designing studies that require repeated injection of these DREADD agonists (Tran et al., 2020).
Off-Target Outcomes in Rats
C21 has been identified to have both DREADD-selective and off-target outcomes in rats. Its potency to modulate the activity of nigral dopaminergic neurons through the DREADD receptor hM4Di was evaluated, revealing significant off-target effects at certain doses. This study underlines the importance of testing the selectivity and efficacy of DREADD ligands under each experimental condition (Goutaudier et al., 2020).
Effects on Sleep in Laboratory Mice
An investigation into the effects of C21 on sleep in laboratory mice showed that intraperitoneal injections of C21 modulate sleep, despite not being able to back convert to clozapine. This study suggests that back-metabolism to clozapine is not the sole mechanism underlying side effects of chemogenetic actuators, making it important to include a DREADD-free control group injected with the same DREADD actuator in experiments (Traut et al., 2022).
Mécanisme D'action
Target of Action
DREADD agonist 21, also known as Compound 21, is a potent and selective agonist for both excitatory (hM3Dq) and inhibitory (hM4Di) DREADDs . DREADDs, or Designer Receptors Exclusively Activated by Designer Drugs, are engineered G protein-coupled receptors that can modulate neuronal and non-neuronal signaling and activity .
Mode of Action
DREADD agonist 21 interacts with its targets, the hM3Dq and hM4Di receptors, to modulate their activity . It is highly selective for hM3Dq over endogenous hM3 receptors . The activation of these receptors can lead to changes in cell signaling and activity .
Biochemical Pathways
It is known that the activation of hm3dq and hm4di receptors can modulate neuronal and non-neuronal signaling and activity . This can have downstream effects on various cellular processes and behaviors, such as feeding behavior .
Pharmacokinetics
DREADD agonist 21 has excellent bioavailability, pharmacokinetic properties, and brain penetrability . This means that it can be effectively absorbed and distributed in the body, and can cross the blood-brain barrier to reach its targets in the brain .
Result of Action
The activation of hM3Dq and hM4Di receptors by DREADD agonist 21 can lead to changes in cell signaling and activity . For example, it has been shown that the activation of these receptors in vivo can modulate bidirectional feeding in defined circuits in mice .
Analyse Biochimique
Biochemical Properties
DREADD Agonist 21 (Dihydrochloride) interacts with the human M3 muscarinic receptor (M3R)-based Gq (M3Dq) DREADD . It displays little activity toward the muscarinic acetylcholine receptor M3 and reduced affinity toward H1, 5HT2A, 5HT2C, α1A receptor . The nature of these interactions involves the binding of the compound to these receptors, leading to changes in cellular signaling pathways.
Cellular Effects
DREADD Agonist 21 (Dihydrochloride) has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by modulating cell signaling pathways and gene expression . For instance, it can modulate bidirectional feeding in defined circuits in mice .
Molecular Mechanism
The molecular mechanism of action of DREADD Agonist 21 (Dihydrochloride) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, acting as a potent and selective agonist at both excitatory (hM3Dq) and inhibitory (hM4Di) DREADDs .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, DREADD Agonist 21 (Dihydrochloride) has been observed to have long-lasting presence and superior brain penetration . It shows stability and degradation over time, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of DREADD Agonist 21 (Dihydrochloride) vary with different dosages . For instance, a dose of 1 mg/kg of the compound strongly increased nigral neurons activity in control animals, indicative of a significant off-target effect . Reducing the dose to 0.5 mg/kg circumvented this unspecific effect, while activating the inhibitory DREADDs and selectively reducing nigral neurons firing .
Metabolic Pathways
It is known that the compound does not undergo back metabolism to clozapine .
Transport and Distribution
DREADD Agonist 21 (Dihydrochloride) is transported and distributed within cells and tissues . It has excellent bioavailability, pharmacokinetic properties, and brain penetrability .
Subcellular Localization
Given its ability to penetrate the brain and its interaction with specific receptors, it is likely that it is localized to specific compartments or organelles within the cell .
Propriétés
IUPAC Name |
6-piperazin-1-yl-11H-benzo[b][1,4]benzodiazepine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4.2ClH/c1-2-6-14-13(5-1)17(21-11-9-18-10-12-21)20-16-8-4-3-7-15(16)19-14;;/h1-8,18-19H,9-12H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SETCOPAXYQJWKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3NC4=CC=CC=C42.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.